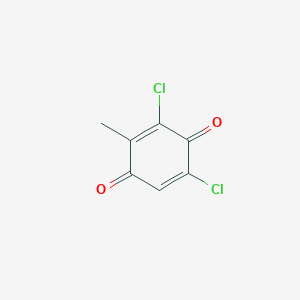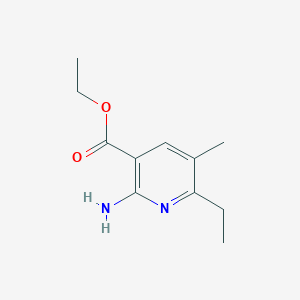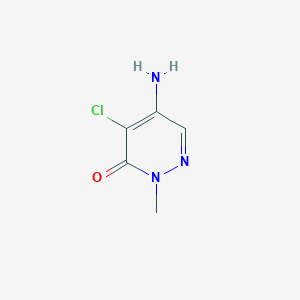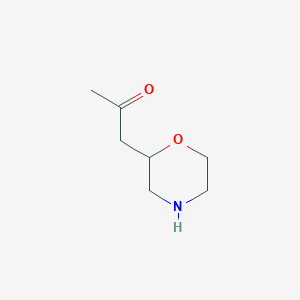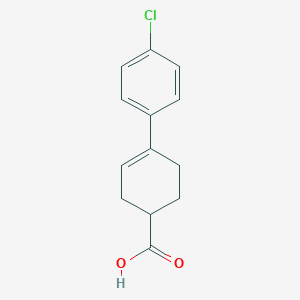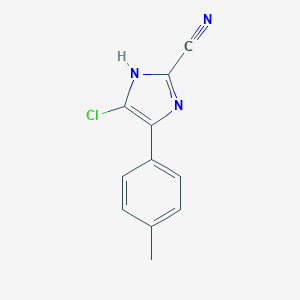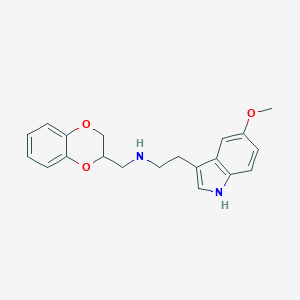
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, also known as MDMPEA, is a synthetic compound that belongs to the family of phenethylamines. It has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
Mécanisme D'action
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of reward and motivation. The exact mechanism of action of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor signaling.
Effets Biochimiques Et Physiologiques
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to produce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to have a similar pharmacological profile to other phenethylamines, such as MDMA and mescaline.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several advantages for lab experiments, including its high affinity for serotonin receptors and the dopamine transporter, which makes it a useful tool for studying the role of these receptors in the brain. However, N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several limitations, including its potential for abuse and its lack of specificity for certain receptors. Additionally, the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior are not fully understood.
Orientations Futures
There are several future directions for research on N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, including its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior. Finally, the development of more specific and selective compounds that target specific receptors may lead to the development of more effective treatments for psychiatric disorders.
Méthodes De Synthèse
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine can be synthesized using various methods, including the reduction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with sodium borohydride, followed by the reaction with 5-methoxytryptamine in the presence of sodium hydride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with 5-methoxytryptamine in the presence of sodium hydride and palladium on carbon.
Applications De Recherche Scientifique
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has also been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for certain psychiatric disorders.
Propriétés
Numéro CAS |
116729-30-7 |
|---|---|
Nom du produit |
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H22N2O3/c1-23-15-6-7-18-17(10-15)14(11-22-18)8-9-21-12-16-13-24-19-4-2-3-5-20(19)25-16/h2-7,10-11,16,21-22H,8-9,12-13H2,1H3 |
Clé InChI |
RAHWBHSCAILHCG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
Synonymes |
BDT N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



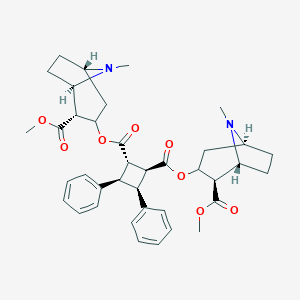
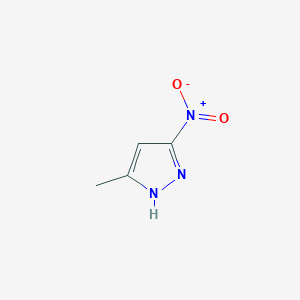
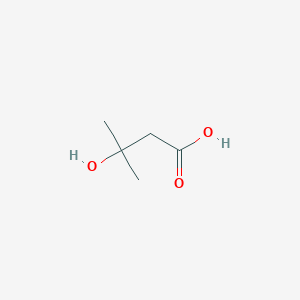

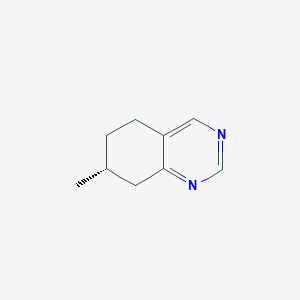
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
